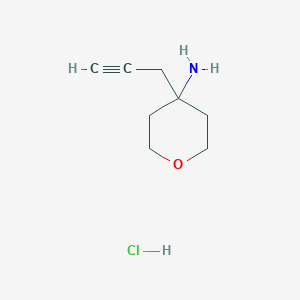

4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1154884-36-2 . It has a molecular weight of 139.2 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is N-(2-propynyl)tetrahydro-2H-pyran-4-amine . The InChI Code is 1S/C8H13NO/c1-2-5-9-8-3-6-10-7-4-8/h1,8-9H,3-7H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 139.2 . More specific physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.Scientific Research Applications

Synthesis and Characterization of Pterin Derivatives

Field

Bioorganic Chemistry

Application

A new alkyne functionalized pterin derivative was synthesized .

Method

The compound was synthesized through a reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride .

Results

.

Solvent-free Synthesis of Propargylamines

Field

Green Chemistry

Application

Propargylamines are a class of compounds with many pharmaceutical and biological properties .

Method

This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

Results

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Antimicrobial Activities of 1,2,3-Triazole Hybrids

Field

Medicinal Chemistry

Application

A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized . These compounds have notable therapeutic importance .

Method

The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Results

The compounds showed moderate to excellent activity against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .

Synthesis of Chiral, Fluorescent Macrocycles

Field

Organic Chemistry

Application

Propargyl amides of carbohydrate-linked amino acids are used in the synthesis of a chiral, fluorescent macrocycle .

Method

The synthesis involves a 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .

Results

The result is a chiral, fluorescent macrocycle .

Antimicrobial Activities of 1,2,3-Triazole Hybrids

Method

The synthesis involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Results

Palladium-catalyzed Concerted [4 + 1] Cyclization

Application

The transformation worked well to produce a series of 2-amino-4-cyanofurans with high efficiency and a broad reaction scope .

Method

The palladium-catalyzed [4 + 1] imidoylative cycloaddition of prop-2-yn-1-ones was concerted .

Results

The results showed that the reaction had high efficiency and a broad reaction scope .

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

4-prop-2-ynyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-3-8(9)4-6-10-7-5-8;/h1H,3-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNHIQZUFANTPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCOCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2781730.png)

![2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2781732.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide](/img/structure/B2781735.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-fluorobenzene-1-sulfonamide](/img/structure/B2781741.png)

![1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2781742.png)

![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]prop-2-enamide](/img/structure/B2781743.png)

![Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B2781745.png)